Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate
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Overview
Description
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is a thiophene derivative that has garnered interest in various fields of scientific research. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, in particular, features a bromine atom and a Boc-protected amino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting bromo compound is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include palladium catalysts for Suzuki-Miyaura coupling reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the thiophene compound.
Scientific Research Applications
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is primarily related to its role as an intermediate in organic synthesis. The bromine atom and Boc-protected amino group allow for selective reactions, enabling the synthesis of a wide range of derivatives . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-Bromo-2-(Boc-amino)thiophene-3-carboxylate is unique due to the presence of both a bromine atom and a Boc-protected amino group on the thiophene ring. This combination allows for versatile synthetic applications, making it a valuable intermediate in the synthesis of various biologically active and functional materials .
Properties
Molecular Formula |
C11H14BrNO4S |
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Molecular Weight |
336.20 g/mol |
IUPAC Name |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-7(9(14)16-4)6(12)5-18-8/h5H,1-4H3,(H,13,15) |
InChI Key |
LNLICRNGWNPGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CS1)Br)C(=O)OC |
Origin of Product |
United States |
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